molecular formula C7H5ClO3 B1628012 3,5-Dihydroxybenzoyl chloride CAS No. 41696-97-3

3,5-Dihydroxybenzoyl chloride

Cat. No.: B1628012
CAS No.: 41696-97-3
M. Wt: 172.56 g/mol
InChI Key: RIBSEEJTDJUTGS-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with two hydroxyl groups at the 3 and 5 positions and a chlorine atom at the carbonyl carbon. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzoyl chloride can be synthesized through the chlorination of 3,5-dihydroxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is carried out under reflux conditions, where the 3,5-dihydroxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing 3,5-dihydroxybenzoic acid. The reaction is monitored and controlled to ensure complete conversion and high yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 3,5-dihydroxybenzoic acid.

    Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    3,5-Dihydroxybenzoic Acid: Formed by hydrolysis

Scientific Research Applications

3,5-Dihydroxybenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dihydroxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the synthesis of various derivatives and in the modification of proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

3,5-Dihydroxybenzoyl chloride is unique due to the presence of two hydroxyl groups and an acyl chloride group on the benzene ring. Similar compounds include:

    3,4-Dihydroxybenzoyl Chloride: Differing by the position of the hydroxyl groups.

    3,5-Dihydroxybenzoic Acid: Lacking the acyl chloride group.

    3,5-Dimethoxybenzoyl Chloride: Substituted with methoxy groups instead of hydroxyl groups.

These compounds share some reactivity patterns but differ in their specific chemical properties and applications.

Properties

IUPAC Name

3,5-dihydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBSEEJTDJUTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554470
Record name 3,5-Dihydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41696-97-3
Record name 3,5-Dihydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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